molecular formula C6H12Cl2F3N5 B1471185 N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride CAS No. 1823336-14-6

N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride

Cat. No.: B1471185
CAS No.: 1823336-14-6
M. Wt: 282.09 g/mol
InChI Key: HTULKKOOCBJROE-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

This compound possesses the molecular formula C₆H₁₀F₃N₅·2HCl with a molecular weight of 282.1 grams per mole. The compound is catalogued under the Chemical Abstracts Service registry number 1823336-14-6, with the free base form assigned CAS number 1785763-68-9. The systematic nomenclature reflects the compound's complex architecture, incorporating a methylated triazole ring system substituted with a trifluoromethyl group at the 3-position and an ethylenediamine chain attached to the 5-position of the triazole ring.

The structural foundation of this compound centers on the 1,2,4-triazole heterocycle, which constitutes a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. The parent 1,2,4-triazole system exists as a white crystalline solid with a melting point of 120-121°C and exhibits exceptional water solubility. The triazole ring demonstrates planar geometry with all atoms in sp² hybridization, creating a stable aromatic system through the delocalization of six π electrons around the ring structure. The molecular architecture incorporates two distinct tautomeric forms, with the 1H-1,2,4-triazole configuration proving more thermodynamically stable than the 4H-1,2,4-triazole alternative.

Property Value Reference
Molecular Formula C₆H₁₀F₃N₅·2HCl
Molecular Weight 282.1 g/mol
CAS Number 1823336-14-6
Free Base CAS 1785763-68-9
Salt Form Dihydrochloride
Purity 95%

The trifluoromethyl substituent at position 3 of the triazole ring introduces significant electronic modifications to the heterocyclic system. The trifluoromethyl group exhibits substantial electronegativity, positioned intermediate between fluorine and chlorine on the electronegativity scale. This functional group imparts distinctive steric and electronic properties, substantially altering the compound's physicochemical characteristics compared to simple methyl-substituted analogues. The presence of three fluorine atoms creates a highly electronegative environment that influences the electron distribution throughout the triazole ring system.

The ethylenediamine moiety attached to position 5 of the triazole ring provides a flexible two-carbon chain terminated with a primary amine functionality. Ethylenediamine, with the molecular formula C₂H₄(NH₂)₂, serves as a fundamental building block in organic synthesis and coordination chemistry. The diamine structure enables the formation of multiple hydrogen bonds and electrostatic interactions, significantly enhancing the compound's solubility profile and potential for molecular recognition events. The presence of two amine groups separated by a two-carbon chain creates opportunities for chelation and multidentate coordination behavior.

Historical Context of Triazole-Based Compound Development

The triazole nomenclature was first established by Bladin in 1885 to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms. The subsequent development of triazole chemistry accelerated significantly with the recognition of their remarkable biological activities and synthetic versatility. The discovery of antifungal properties in azole derivatives in 1944 marked a pivotal moment in triazole pharmaceutical development, leading to the creation of numerous clinically important compounds including fluconazole, itraconazole, voriconazole, and posaconazole.

The mechanistic understanding of triazole biological activity centers on their ability to coordinate with heme iron in cytochrome P450 enzymes, particularly CYP51, which catalyzes ergosterol synthesis. This coordination disrupts essential biosynthetic pathways in fungal organisms while maintaining acceptable selectivity for the target over mammalian enzymes. The triazole-type ring structure demonstrates exceptional metal-binding capability through its nitrogen-rich environment, enabling precise molecular recognition of metalloprotein active sites.

Contemporary triazole synthesis has evolved through several landmark methodological developments. The Einhorn-Brunner reaction and the Pellizzari reaction represent classical approaches to triazole construction, while modern methods have incorporated metal-catalyzed processes and cycloaddition strategies. Recent advances include the development of regioselective synthesis methods for 5-trifluoromethyl-1,2,4-triazoles through [3+2]-cycloaddition reactions utilizing trifluoroacetonitrile as a key building block. These methodological improvements have enabled the preparation of complex triazole derivatives with precise substitution patterns and enhanced synthetic efficiency.

The synthesis of trifluoromethyl-substituted triazoles has gained particular prominence due to the unique properties imparted by fluorinated substituents. Research has demonstrated that trifluoromethyl groups can be successfully incorporated into triazole frameworks through various synthetic routes, including metal-free oxidative cyclization and copper-catalyzed intramolecular cyclization reactions. The development of gram-scale synthesis protocols has established the practical relevance of these methodologies for pharmaceutical and materials applications.

Historical Milestone Year Significance Reference
Triazole nomenclature 1885 First systematic naming by Bladin
Antifungal discovery 1944 Recognition of azole biological activity
Fluconazole development 1990 Clinical antifungal application
Modern synthesis methods 2000s Advanced cycloaddition techniques

Significance of Trifluoromethyl and Diamine Functional Groups

The trifluoromethyl group represents one of the most significant functional modifications in contemporary medicinal chemistry, with its incorporation into pharmaceutical compounds dating to 1928. The systematic utilization of trifluoromethyl substitution intensified during the mid-1940s as researchers recognized its potential for modulating biological activity. The trifluoromethyl functionality serves as an effective bioisostere for both chloride and methyl groups, enabling fine-tuning of steric and electronic properties in lead compound optimization.

The electronic characteristics of the trifluoromethyl group derive from the exceptional electronegativity of fluorine atoms, creating a strongly electron-withdrawing environment. This electron-deficient character significantly influences the properties of adjacent functional groups, often enhancing the acidity of nearby protons and reducing the basicity of neighboring nitrogen atoms. In the context of triazole chemistry, trifluoromethyl substitution can substantially modify the electronic distribution within the heterocyclic ring, potentially altering metal coordination behavior and biological recognition patterns.

The impact of trifluoromethyl substitution on molecular interactions extends beyond simple electronic effects. Research has demonstrated that aromatic trifluoromethyl groups can participate in multipolar interactions with carbonyl functionalities in target proteins, potentially enhancing binding affinity and selectivity. The combination of aromatic trifluoromethyl substitution with other pharmacophoric elements, such as urea moieties, has been shown to significantly increase biological activity compared to non-fluorinated analogues. These findings support the strategic value of trifluoromethyl incorporation in pharmaceutical design.

Ethylenediamine represents a fundamental diamine building block with extensive applications across multiple chemical disciplines. The compound serves as a precursor to numerous industrially important chemicals and exhibits remarkable versatility in forming derivatives with carboxylic acids, nitriles, alcohols, and various electrophilic species. The bifunctional nature of ethylenediamine, containing two primary amine groups separated by a two-carbon chain, enables ready formation of heterocyclic structures including imidazolidines and various chelating agents.

The most prominent derivative of ethylenediamine is ethylenediaminetetraacetic acid (EDTA), synthesized through a Strecker reaction involving cyanide and formaldehyde. This chelating agent demonstrates the capacity of ethylenediamine-derived compounds to form stable complexes with metal ions through multidentate coordination. Hydroxyethylethylenediamine represents another commercially significant chelating agent derived from the ethylenediamine framework. These applications highlight the importance of diamine functionality in coordination chemistry and metal ion sequestration.

Functional Group Key Properties Applications Reference
Trifluoromethyl Electron-withdrawing, bioisosteric Pharmaceuticals, agrochemicals
Ethylenediamine Chelating, bifunctional Coordination compounds, polymers
Triazole Aromatic, metal-coordinating Antifungals, materials

The combination of trifluoromethyl and diamine functionalities within a single triazole-based molecular framework creates opportunities for sophisticated molecular design. The electron-withdrawing character of the trifluoromethyl group can modulate the basicity of the diamine functionality, potentially influencing protonation states and metal coordination behavior under physiological conditions. This electronic interplay between functional groups exemplifies the principles of rational drug design, where multiple pharmacophoric elements are strategically combined to achieve desired biological profiles while maintaining acceptable physicochemical properties.

Properties

IUPAC Name

N'-[2-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N5.2ClH/c1-14-5(11-3-2-10)12-4(13-14)6(7,8)9;;/h2-3,10H2,1H3,(H,11,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTULKKOOCBJROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(F)(F)F)NCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its mechanism of action, efficacy against various biological targets, and potential therapeutic applications.

  • Molecular Formula : C₄H₈F₃N₅·2HCl
  • Molecular Weight : 204.09 g/mol
  • CAS Number : 80343-16-4

The compound belongs to the class of 1,2,4-triazoles, which are known for their ability to interact with various biological targets. Its mechanism primarily involves:

  • Inhibition of Enzymatic Activity : Triazole derivatives often inhibit enzymes such as cytochrome P450, which are crucial for the metabolism of various substrates in the body.
  • Cell Cycle Modulation : Studies indicate that compounds similar to this triazole can induce cell cycle arrest in cancer cells, particularly in the G0/G1 and G2/M phases. This suggests potential anti-cancer properties by preventing the proliferation of malignant cells .

Anticancer Effects

Research has demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines. The following table summarizes its effects on different cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
HCT-11610Induces apoptosis and G0/G1 arrest
MCF-715Inhibits proliferation through cell cycle arrest
HeLa12Induces apoptosis via mitochondrial pathways

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. It has been evaluated against several bacterial strains and demonstrated significant inhibition:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Such activity indicates potential applications in treating infections caused by resistant bacterial strains.

Case Studies

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives, including this compound. The results indicated that this compound effectively induced apoptosis in both wild-type and mutant p53 cancer cell lines through caspase activation .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of triazole compounds revealed that this particular compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The study emphasized its potential as an alternative treatment option amid rising antibiotic resistance .

Scientific Research Applications

Agricultural Applications

N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride has been investigated for its potential use as a fungicide. Compounds with triazole structures are well-known for their antifungal properties. Research indicates that similar triazole derivatives can inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to cell death in pathogenic fungi, making this compound a candidate for agricultural fungicides.

Pharmaceutical Applications

The triazole moiety is significant in medicinal chemistry due to its diverse biological activities. Compounds containing triazoles have been explored as:

  • Antimicrobial Agents : Studies have shown that triazole derivatives possess antimicrobial properties against bacteria and fungi. The incorporation of trifluoromethyl groups may enhance these activities by improving the compound's interaction with microbial targets.
  • Anticancer Agents : There is ongoing research into the anticancer properties of triazole-containing compounds. Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways.

Material Science Applications

The unique chemical structure allows for potential applications in material science:

  • Polymer Chemistry : The compound can serve as a building block for creating polymers with specific properties. Its ability to form stable bonds can lead to materials with enhanced durability and resistance to environmental factors.
  • Nanotechnology : Research is exploring the use of triazole derivatives in the synthesis of nanoparticles for drug delivery systems. The ability to modify surface properties with trifluoromethyl groups may improve the efficacy and targeting of therapeutic agents.

Case Study 1: Agricultural Efficacy

A study conducted on various triazole derivatives demonstrated that compounds similar to this compound exhibited significant antifungal activity against Fusarium species. The results indicated a dose-dependent response, suggesting that this compound could be effective in crop protection strategies.

Case Study 2: Antimicrobial Activity

In vitro tests on synthesized analogs revealed that certain derivatives showed promising activity against Staphylococcus aureus and Candida albicans. These findings underscore the potential of this compound as a lead structure for developing new antimicrobial agents.

Case Study 3: Polymer Development

Research into the use of this compound in polymer synthesis resulted in materials with enhanced thermal stability and mechanical strength. The incorporation of triazole units into polymer backbones has shown promise in creating advanced materials suitable for various industrial applications.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Core Heterocycle Key Substituents Purity Application
Target Compound C₆H₁₀F₃N₅ 209.17 1,2,4-Triazole CF₃, CH₃ ≥95% Research (Discontinued)
1-[3-(CF₃)-1,2,4-oxadiazol-5-yl]ethan-1-amine C₅H₇ClF₃N₃O 233.58 1,2,4-Oxadiazole CF₃ - Life Sciences
N-(2,6-Dichloro-4-CF₃)phenyl hydrazine Varies Varies Hydrazine CF₃, Cl - Synthetic Intermediates
Table 2: Comparative Bioactivity Insights
Compound Class Key Functional Groups Advantages Limitations
Triazole Derivatives CF₃, NH₂ High metabolic stability, reactivity Discontinued due to synthesis challenges
Oxadiazole Derivatives CF₃, Cl Enhanced electronic properties Limited commercial availability
Hydrazine Derivatives CF₃, Cl Versatile synthetic intermediates Lower thermal stability

Research Findings and Insights

Fluorination Impact : The trifluoromethyl group in the target compound enhances hydrophobicity and electron-withdrawing effects, critical for interactions with biological targets. This is a shared feature with agrochemical triazoles (e.g., pesticidal derivatives in ).

Structural Optimization : Replacing the triazole core with oxadiazole (as in ) or adding sulfonyl groups (as in ) can modulate solubility and target affinity, suggesting avenues for future derivative development.

Preparation Methods

Synthesis of the 1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazole Core

The core triazole structure with trifluoromethyl substitution is typically prepared through condensation reactions involving methylhydrazine derivatives and trifluoromethylated precursors.

  • Starting Materials and Reaction Conditions:

    • Methylhydrazine is often used as an aqueous solution without additional water added to the reaction mixture, facilitating controlled condensation with trifluoromethylated substrates.

    • Solvents such as methanol, ethyl acetate, or nitriles (e.g., valeronitrile) are employed depending on the step, with some processes favoring solvent-free or minimal solvent conditions to enhance yield and purity.

    • Acid catalysts such as sulfuric acid or trifluoroacetic acid (TFA) in catalytic amounts (e.g., 0.09–0.1 equivalents) are used to promote cyclization and ring closure, with TFA offering comparable or improved selectivity and purity (up to 99.7% by ^1H-NMR).

  • Reaction Example:

    • A typical reaction involves the dropwise addition of methylhydrazine to a trifluoromethylated enone or halide precursor in methanol at temperatures ranging from room temperature to 55°C, followed by stirring for 1 to 20 hours.

    • After reaction completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by drying and purification steps such as recrystallization or distillation.

Formation of the Dihydrochloride Salt

To improve stability, solubility, and handling, the free base of N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine is converted into its dihydrochloride salt.

  • Procedure:

    • The free base is dissolved in an appropriate solvent such as ethanol or ethyl acetate.

    • Hydrogen chloride gas or a hydrochloric acid solution is introduced to the solution under controlled temperature, leading to salt formation.

    • The dihydrochloride salt precipitates and is collected by filtration.

    • The solid is washed with cold solvent and dried under vacuum to yield the pure dihydrochloride salt.

  • Advantages:

    • Salt formation enhances the compound's crystalline properties, facilitating handling and formulation.

    • It also improves the compound's chemical stability and aqueous solubility, which are critical for pharmaceutical applications.

Solvent and Catalyst Selection Impact on Yield and Purity

Parameter Details
Solvents Ethanol, methanol, ethyl acetate, valeronitrile, dichloromethane, 1,2-dichloroethane
Catalysts Sulfuric acid (0.09 eq), trifluoroacetic acid (0.1 eq)
Reaction Temperature 20°C to 55°C
Reaction Time 1 hour to 20 hours
Purification Methods Cooling, filtration, washing, drying, recrystallization, distillation
Product Purity Up to 99.7% w/w by ^1H-NMR
Selectivity Measurement NMR spectroscopy (ratio of desired compound to by-products)

Representative Research Findings and Yields

  • In one documented synthesis, methylhydrazine aqueous solution was added dropwise to a trifluoromethylated precursor in methanol at 55°C and stirred for 20 hours, yielding the triazole intermediate in approximately 63% yield after distillation and purification.

  • Alternative methods using acetic acid as a catalyst in aqueous media at room temperature for 1 hour achieved yields of 85–89% for the triazole intermediate.

  • The use of trifluoroacetic acid as a catalyst instead of sulfuric acid resulted in comparable product purity (99.7%) and selectivity, highlighting the flexibility in catalyst choice.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Purity (%) Notes
Triazole ring formation Methylhydrazine (aq), trifluoromethyl precursor, methanol, acid catalyst (H2SO4 or TFA), 20-55°C, 1-20 h 63-89 99.7 Catalyst choice affects selectivity
Introduction of ethane-1,2-diamine Reaction of triazole intermediate with ethane-1,2-diamine, solvent (ethanol or aqueous), mild heating Not specified High Requires controlled conditions
Dihydrochloride salt formation Reaction of free base with HCl in ethanol or ethyl acetate, precipitation, filtration, drying Quantitative High Improves stability and solubility

Q & A

Q. What are the optimal synthetic routes for preparing N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride?

  • Methodological Answer : Begin with nucleophilic substitution or condensation reactions involving triazole precursors. For example, react 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides (e.g., RCH2Cl) in the presence of K2CO3 as a base in DMF at room temperature, followed by dihydrochloride salt formation via HCl treatment . Optimize solvent choice (e.g., DMF for solubility), reaction time (monitored via TLC/HPLC), and stoichiometry (1:1.1 molar ratio of triazole to alkyl halide) to improve yield. Purify via recrystallization or column chromatography.

Q. How can structural characterization be systematically performed for this compound?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and trifluoromethyl group integrity.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve 3D structure and hydrogen-bonding networks .
  • Elemental analysis to verify dihydrochloride salt stoichiometry.

Q. What experimental protocols are recommended for assessing solubility and stability in aqueous buffers?

  • Methodological Answer :
  • Perform pH-dependent solubility studies (pH 2–10) using UV-Vis spectroscopy or HPLC to quantify dissolved compound.
  • Conduct accelerated stability testing under thermal (40–60°C) and light-exposure conditions, monitoring degradation via LC-MS. Adjust buffer composition (e.g., PBS vs. Tris) to identify stabilizing agents .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?

  • Methodological Answer :
  • Use Density Functional Theory (DFT) to calculate electronic properties (HOMO-LUMO gaps, Fukui indices) for predicting nucleophilic/electrophilic sites .
  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) with target proteins (e.g., enzymes with triazole-binding pockets) to simulate binding affinities. Validate with MD simulations to assess stability .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based assays).
  • Analyze assay conditions (e.g., buffer ionic strength, serum interference) using Design of Experiments (DoE) to identify confounding variables .
  • Apply cheminformatics tools (e.g., QSAR models) to correlate structural features with activity trends .

Q. How can crystallographic data clarify intermolecular interactions in solid-state formulations?

  • Methodological Answer :
  • Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
  • Analyze interpenetrating networks (e.g., hydrogen bonds, π-π stacking) using X-ray diffraction. Compare with analogous triazole derivatives to identify packing motifs influencing stability .

Q. What methodologies are suitable for probing structure-activity relationships (SAR) of the trifluoromethyl-triazole core?

  • Methodological Answer :
  • Synthesize derivatives with modified substituents (e.g., methyl vs. cycloheptyl groups) and compare bioactivity.
  • Use free-energy perturbation (FEP) simulations to quantify substituent effects on binding thermodynamics .

Q. How can interdisciplinary approaches (e.g., chemical biology) elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Integrate chemical proteomics (e.g., affinity chromatography with tagged compounds) to identify cellular targets.
  • Combine with metabolomic profiling (LC-MS/MS) to map downstream pathway perturbations .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride
Reactant of Route 2
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N-[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.